
Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . This compound features a tert-butyl carbamate group, which is commonly used as a protecting group for amines in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, which is a well-known route for constructing indole rings . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of protective groups like tert-butyl carbamate is crucial in large-scale synthesis to ensure the stability of intermediate compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Electrophilic substitution reactions can occur on the indole ring, facilitated by reagents like bromine (Br₂) or iodine (I₂).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: Br₂, I₂
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of certain biological processes, making it a potential candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler compound used as a protecting group for amines.
Indole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Tert-butyl 2-amino-3-cyano-5-fluoro-1H-indol-7-yl(methyl)carbamate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties . The presence of the cyano and fluoro groups enhances its reactivity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H17FN4O2 |
|---|---|
Molekulargewicht |
304.32 g/mol |
IUPAC-Name |
tert-butyl N-(2-amino-3-cyano-5-fluoro-1H-indol-7-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H17FN4O2/c1-15(2,3)22-14(21)20(4)11-6-8(16)5-9-10(7-17)13(18)19-12(9)11/h5-6,19H,18H2,1-4H3 |
InChI-Schlüssel |
VARHTVWSJWDTKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=CC2=C1NC(=C2C#N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


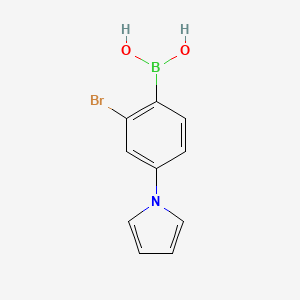


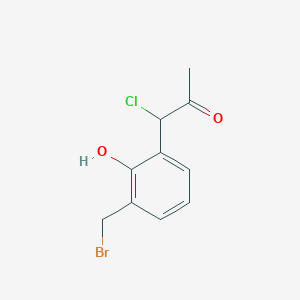

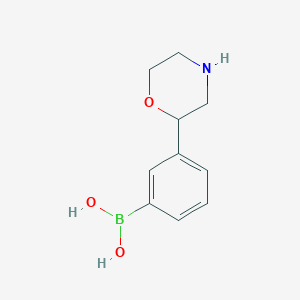


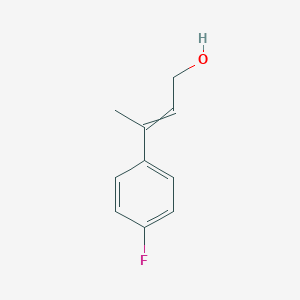
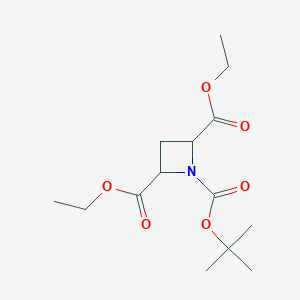
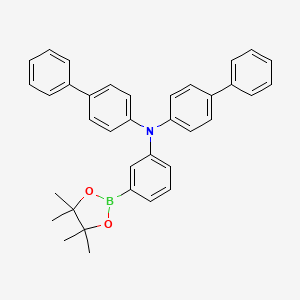
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)


